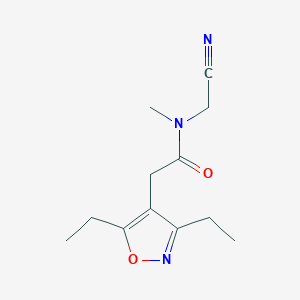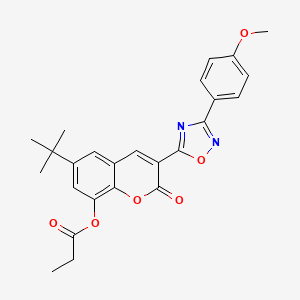
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related methanesulfonamide compounds often involves catalyzed reactions with specific substrates to form desired products with high selectivity and yield. For example, the methanesulfonic acid-catalyzed reaction of certain phenyl-ethanones with glycerol can produce dioxolanes and dioxanes, which are further converted to methanesulfonates through reaction with methanesulfonyl chloride, illustrating a typical pathway for synthesizing complex methanesulfonamide structures (Upadhyaya et al., 1997).
Molecular Structure Analysis
Molecular and supramolecular structures of methanesulfonamide derivatives have been reported, showing significant variance in torsion angles and hydrogen bonding patterns depending on substituents. These structural variations influence the compound's reactivity and interaction capabilities. For instance, N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide exhibit distinct hydrogen bonding and π-π stacking interactions, crucial for understanding the molecular structure (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonamide compounds can be complex, leading to various products depending on the reactants and conditions. For example, the base-catalyzed ring opening of certain methanesulfonates yields imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, demonstrating the versatility of methanesulfonamide derivatives in synthetic chemistry (Rozentsveig et al., 2013).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. Studies on the conformation and self-association of these compounds in solution and in crystals provide insights into their behavior in different environments. For example, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been studied, highlighting the importance of hydrogen bonding in determining physical properties (Sterkhova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are key to understanding the applications and potential of methanesulfonamide compounds. Investigations into the chemoselectivity of N-acylation reactions involving methanesulfonamides reveal the influence of the structure-reactivity relationship on the selectivity of chemical transformations (Kondo et al., 2000).
Eigenschaften
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-13-3-4-14(17)12(9-13)10-23(21,22)19-6-8-20-7-5-18-15(20)11-1-2-11/h3-5,7,9,11,19H,1-2,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYCYSMPPZBONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)


![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)


